dl-Norepinephrine-d6 Hydrochloride
Overview
Description
DL-Norepinephrine-d6 Hydrochloride is the deuterium labeled version of DL-Norepinephrine Hydrochloride . It is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . This compound targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension .
Molecular Structure Analysis
The molecular formula of this compound is C8H6D6ClNO3 . The molecular weight is 211.68 . The structure includes a benzene ring with two hydroxyl groups, an amino group, and a hydrochloride group .Physical and Chemical Properties Analysis
The this compound is a solid substance with a white to off-white color . It has a molecular weight of 211.68 . It should be stored at 4°C, sealed storage, away from moisture .Scientific Research Applications
Inhibitor for Uptake of Norepinephrine
- dl-N-Methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride, a compound related to dl-Norepinephrine-d6 Hydrochloride, has been identified as a potent inhibitor for the uptake of norepinephrine into rat brain synaptosomes and heart (Wong, Horng, & Bymaster, 1975).
Impact on Neurotransmitter Levels
- DL-p-Chloro-N-methylamphetamine, another related compound, significantly lowers the levels of certain neurotransmitters, such as serotonin, in the brain of rats, without notably affecting norepinephrine levels (Pletscher, Burkard, Bruderer, & Gey, 1963).
Norepinephrine Uptake and Release in Vascular Tissue
- Research involving racemic norephedrine (dl-NOR), which is similar to this compound, shows that it significantly inhibits the uptake of norepinephrine into the isolated caudal artery of rats (Hricik & Johnson, 1996).
Therapeutic Effects in Neurogenic Orthostatic Hypotension
- 3,4-DL-threo-dihydroxyphenylserine, a compound similar to this compound, has been studied for its therapeutic effects and mechanism of action in treating neurogenic orthostatic hypotension (Freeman, Landsberg, & Young, 1999).
Vascular Adrenergic Pharmacology
- Phenylpropanolamine (dl-norephedrine) activates vascular α2-adrenoceptors, which may contribute to its therapeutic activity, particularly in the constriction of the nasal vasculature (Flavahan, 2005).
Mechanism of Action
Mode of Action
dl-Norepinephrine-d6 Hydrochloride functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .
Biochemical Pathways
The compound’s interaction with α1 and β1 adrenoceptors triggers a series of biochemical reactions. These reactions lead to the constriction of peripheral blood vessels (vasoconstriction) and an increase in heart contractility . The overall effect is an increase in blood pressure and coronary blood flow .
Pharmacokinetics
It is known that norepinephrine, the endogenous compound that this compound mimics, is metabolized via catechol-o-methyltransferase (comt) and monoamine oxidase (mao), and its inactive metabolites are excreted in the urine .
Result of Action
The primary molecular and cellular effects of this compound’s action are increased vasoconstriction, heart contractility, and coronary blood flow . These effects result in an overall increase in blood pressure .
Safety and Hazards
DL-Norepinephrine-d6 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion or contact, it is recommended to wash out the mouth or affected area with copious amounts of water and seek medical attention .
Biochemical Analysis
Biochemical Properties
DL-Norepinephrine-d6 Hydrochloride plays a significant role in biochemical reactions by targeting α1 and β1 adrenoceptors . These receptors are critical in mediating the physiological responses to norepinephrine, including vasoconstriction, increased heart rate, and enhanced myocardial contractility . The compound interacts with various enzymes and proteins, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of norepinephrine . These interactions are crucial for the regulation of norepinephrine levels and its physiological effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways by binding to adrenergic receptors, leading to the activation of downstream signaling cascades . This binding results in increased intracellular calcium levels, which in turn enhances myocardial contractility and vascular smooth muscle contraction . Additionally, this compound can modulate gene expression by activating transcription factors such as cAMP response element-binding protein (CREB), which regulates the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α1 and β1 adrenoceptors, which are G protein-coupled receptors (GPCRs) . Upon binding, these receptors undergo conformational changes that activate associated G proteins, leading to the production of second messengers such as cyclic AMP (cAMP) and inositol trisphosphate (IP3) . These second messengers then activate various downstream effectors, including protein kinase A (PKA) and protein kinase C (PKC), which mediate the physiological effects of norepinephrine . Additionally, this compound can inhibit or activate specific enzymes, such as MAO and COMT, which regulate its metabolism and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable under specific storage conditions, such as at -20°C for up to one month and at -80°C for up to six months . Over time, the degradation of this compound can lead to a decrease in its efficacy and potency . Long-term studies have shown that prolonged exposure to this compound can result in desensitization of adrenergic receptors, reducing its physiological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance myocardial contractility and increase heart rate without causing significant adverse effects . At high doses, this compound can induce toxic effects, such as arrhythmias, hypertension, and myocardial ischemia . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of adrenergic receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of norepinephrine . The compound is metabolized by enzymes such as MAO and COMT, which catalyze its degradation into inactive metabolites . These metabolic pathways are essential for regulating the levels of norepinephrine and maintaining its physiological effects . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in norepinephrine metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can be taken up by adrenergic neurons via the norepinephrine transporter (NET), which facilitates its reuptake and storage in synaptic vesicles . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of the compound within specific tissues are influenced by these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within adrenergic neurons and synaptic vesicles . The compound is directed to these compartments through specific targeting signals and post-translational modifications . Within synaptic vesicles, this compound is stored and released upon neuronal stimulation, exerting its physiological effects . The activity and function of the compound are influenced by its subcellular localization, as it needs to be in close proximity to adrenergic receptors to exert its effects .
Properties
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTFHMSZCSUVEU-GVFLBQLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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